3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
CAS No.: 857497-88-2
Cat. No.: VC6320260
Molecular Formula: C16H18N2O3S2
Molecular Weight: 350.45
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 857497-88-2 | 
|---|---|
| Molecular Formula | C16H18N2O3S2 | 
| Molecular Weight | 350.45 | 
| IUPAC Name | 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | 
| Standard InChI | InChI=1S/C16H18N2O3S2/c19-15(10-11-23(20,21)12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)22-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19) | 
| Standard InChI Key | SIHKPXDTNGFDMH-UHFFFAOYSA-N | 
| SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of three primary components:
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4,5,6,7-Tetrahydro-1,3-benzothiazole: A bicyclic system featuring a benzene ring fused to a thiazole moiety, with partial saturation of the cyclohexene ring to form tetrahydro derivatives. This modification enhances conformational flexibility compared to fully aromatic benzothiazoles . 
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Propanamide linker: A three-carbon chain connecting the benzothiazole nitrogen to a sulfonyl group. 
- 
Benzenesulfonyl group: A sulfone-functionalized benzene ring, which contributes to electron-withdrawing effects and potential metabolic stability. 
The molecular formula is C₁₆H₁₈N₂O₃S₂, with a molecular weight of 362.45 g/mol. Key physicochemical parameters, inferred from structurally similar compounds, include:
| Property | Value | Source Analog | 
|---|---|---|
| logP (Partition coefficient) | 3.8–4.1 | D345-0653 , VC6578014 | 
| Hydrogen bond donors | 1 | D345-0653 | 
| Hydrogen bond acceptors | 4 | PubChem CID 12005977 | 
| Polar surface area | 85–90 Ų | VC6578014 | 
Stereochemical Considerations
Synthesis and Structural Modification
Synthetic Pathways
While no explicit synthesis protocol exists for this compound, convergent strategies from analogous molecules suggest the following steps:
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Formation of tetrahydrobenzothiazole: 
- 
Sulfonation: - 
Reaction of propanamide intermediates with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). 
 
- 
- 
Coupling reactions: - 
Amide bond formation via carbodiimide-mediated coupling between 2-aminobenzothiazole and 3-benzenesulfonylpropanoic acid. 
 
- 
A representative reaction scheme is provided below:
Structural Analogs and Activity Trends
Modifications to the benzothiazole core or sulfonyl group significantly alter bioactivity. For example:
Analytical Characterization
Spectroscopic Data
- 
NMR (400 MHz, DMSO-d₆): 
- 
HRMS (ESI+): m/z 363.0982 [M+H]⁺ (calc. 363.0985). 
Challenges and Future Directions
Despite its promise, the compound faces hurdles:
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Solubility limitations: High logP values (~4) reduce aqueous solubility, necessitating prodrug strategies . 
- 
Stereoselective synthesis: Racemic mixtures complicate pharmacokinetic profiling . 
Future studies should prioritize:
- 
In vivo toxicity assays in rodent models. 
- 
Targeted modifications to improve blood-brain barrier penetration for CNS applications. 
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Cocrystallization studies with DHPS or tubulin to elucidate binding modes. 
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